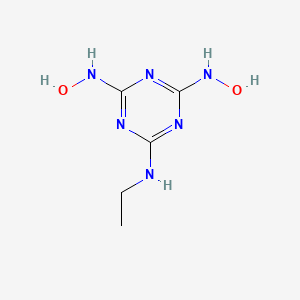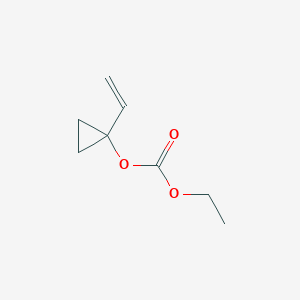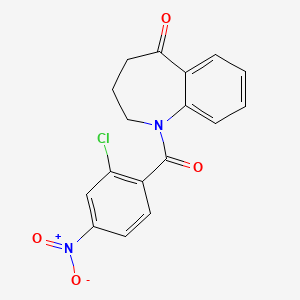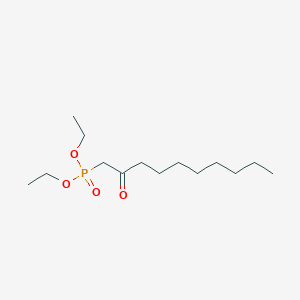
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester: is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with ethanol, and a methylene group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,1-Cyclopentanedicarboxylic acid+2 EthanolH2SO41,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester+2 Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-one.
Reduction: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diol.
Substitution: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl amide.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. It may serve as a scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, attracting nucleophiles to form new bonds. The methylene group can participate in various addition reactions due to its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-(1-methylethenyl)-, diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, 1,1-dimethyl ester
Comparison: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl or methylethenyl counterparts. This makes it a valuable compound for specific synthetic applications where the methylene group plays a crucial role.
Propriétés
| 137435-46-2 | |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
diethyl 3-methylidenecyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h3-8H2,1-2H3 |
Clé InChI |
VUJOVCFZTWWXQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(=C)C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/no-structure.png)




![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)



